molecular formula C16H19F2NO4 B580130 tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1456616-43-5

tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B580130
CAS No.: 1456616-43-5
M. Wt: 327.328
InChI Key: OTCULXVRRSCLLI-ZIAGYGMSSA-N
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Description

Chemical Structure and Properties: This compound (CAS: 951127-25-6) is a chiral carbamate derivative featuring a tetrahydro-2H-pyran scaffold substituted with a 2,5-difluorophenyl group and a tert-butoxycarbonyl (Boc) protected amine. Its molecular formula is C₁₇H₂₀F₂NO₄, with a molecular weight of 340.34 g/mol. The stereochemistry is critical, as the (2R,3R) configuration distinguishes it from diastereomers like (2R,3S), which exhibit different pharmacological profiles .

Synthesis and Applications:
The compound serves as a key intermediate in synthesizing Omarigliptin (MK-3102), a once-weekly dipeptidyl peptidase-IV (DPP-IV) inhibitor for type 2 diabetes. Its synthesis involves stereoselective oxidation and protection steps. For example, intermediate 1H (tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate) undergoes oxidation to form the 5-oxo derivative, critical for subsequent functionalization .

Properties

IUPAC Name

tert-butyl N-[(2R,3R)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCULXVRRSCLLI-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(=O)CO[C@@H]1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110699
Record name Carbamic acid, N-[(2R,3R)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456616-43-5
Record name Carbamic acid, N-[(2R,3R)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456616-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2R,3R)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, identified by its CAS number 1456616-43-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C16H19F2NO4
  • Molecular Weight : 327.33 g/mol
  • IUPAC Name : this compound

The compound features a tetrahydropyran ring substituted with a difluorophenyl group and a carbamate moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-difluorobenzoyl chloride with appropriate amines under controlled conditions to yield the desired carbamate derivative .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the efficacy of related compounds against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds demonstrated low minimum inhibitory concentrations (MICs), comparable to established antibiotics like vancomycin .

The proposed mechanism of action for compounds in this class involves the depolarization of bacterial membranes, leading to a loss of membrane potential and subsequent bacterial cell death. This mechanism highlights the potential for developing new antibacterial agents that can overcome existing antibiotic resistance .

Case Studies

  • Case Study on Antibacterial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against multidrug-resistant strains. The compound was tested against various clinical isolates and displayed potent activity at concentrations as low as 0.78 μg/mL .
    Bacterial StrainMIC (μg/mL)Activity Level
    MRSA1.56High
    VREfm3.12High
    Staphylococcus epidermidis6.25Moderate
  • Toxicity Assessment : Toxicological evaluations reveal that while exhibiting antimicrobial properties, the compound shows selective toxicity towards bacterial cells over mammalian cells, indicating a favorable safety profile for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Intermediate :
    • This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be modified to yield biologically active derivatives. For instance, it can be utilized in the synthesis of inhibitors for specific enzymes related to metabolic diseases .
  • Antidiabetic Agents :
    • Research indicates that compounds similar to tert-butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate have potential as antidiabetic agents. Their ability to modulate glucose metabolism makes them candidates for further development in diabetes treatment .
  • Anticancer Studies :
    • Preliminary studies have suggested that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. This property is being investigated for potential therapeutic applications in oncology .

Agrochemical Applications

  • Pesticide Development :
    • The unique fluorinated structure of this compound enhances its stability and efficacy as a pesticide. Research is ongoing to evaluate its effectiveness against various agricultural pests while minimizing environmental impact .

Material Science Applications

  • Polymer Chemistry :
    • This compound can be utilized in the synthesis of novel polymers with enhanced properties such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices is being explored for applications in coatings and composites .

Case Studies

StudyFindingsApplication
Synthesis and Characterization of Carbamate DerivativesSeveral derivatives were synthesized from this compound demonstrating significant biological activity against metabolic disorders. Medicinal Chemistry
Evaluation of Fluorinated Compounds as PesticidesThe compound was tested for efficacy against common agricultural pests showing promising results compared to traditional pesticides. Agrochemicals
Development of High-performance PolymersResearch indicated that incorporating this compound into polymer formulations significantly enhanced their mechanical properties. Material Science

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs vary in substituents, stereochemistry, or oxidation states, impacting their reactivity, stability, and biological activity. Below is a detailed comparison:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Application/Notes
tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate 951127-25-6 C₁₇H₂₀F₂NO₄ 340.34 (2R,3R) configuration; 5-oxo group Key intermediate for Omarigliptin; high stereochemical purity required .
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate 1172623-99-2 C₁₇H₂₂F₂NO₄ 342.36 (2R,3S) configuration; 5-hydroxy group Precursor to 951127-25-6; oxidized to introduce the 5-oxo group .
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate 1172623-98-1 C₁₇H₂₀F₂NO₃ 324.34 (2R,3S) configuration; unsaturated dihydro-pyran ring Intermediate with reduced ring saturation; lower oxidation state .
tert-Butyl (1-(2,5-difluorophenyl)-1-oxopent-4-yn-2-yl)carbamate 1172623-96-9 C₁₇H₁₉F₂NO₃ 323.33 Linear alkyne chain; lacks pyran ring Used in unrelated synthetic pathways; divergent scaffold .

Key Findings :

Stereochemical Impact :

  • The (2R,3R) configuration in 951127-25-6 is critical for binding to DPP-IV, as diastereomers like (2R,3S) (1172623-99-2) show reduced enzymatic inhibition .
  • Oxidation state at position 5 (oxo vs. hydroxy) alters metabolic stability. The 5-oxo group in 951127-25-6 enhances electrophilicity, facilitating downstream reactions .

Synthetic Utility :

  • Compound 1172623-99-2 (5-hydroxy) is oxidized to 951127-25-6 (5-oxo) using reagents like lead tetraacetate or NaBO₃, achieving yields >80% .
  • The dihydro analog (1172623-98-1) is less utilized in Omarigliptin synthesis due to its unsaturated ring, which complicates further functionalization .

Pharmacological Relevance :

  • Only 951127-25-6 progresses to late-stage intermediates for Omarigliptin, underscoring its unique role. Analogs like 1172623-96-9 (linear alkyne) are unrelated to DPP-IV inhibition .

Data Table: Physicochemical Properties

Property 951127-25-6 1172623-99-2 1172623-98-1
Melting Point (°C) 163–166* 85–87 Not reported
MS (m/z) [M+H]+ 340.3 274.1 [M-56]+ 324.3
Solubility (CH₂Cl₂) High Moderate High
Synthetic Yield >80% 84% Not reported

*Reported for intermediates in Omarigliptin synthesis .

Q & A

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

The (2R,3R) stereochemistry is critical for biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-NMR and 19F^{19}\text{F}-NMR, can resolve diastereotopic protons and fluorine couplings to confirm spatial arrangements. For example, vicinal coupling constants (JJ-values) between H2 and H3 in the tetrahydropyran ring provide insights into dihedral angles, distinguishing between cis and trans configurations. X-ray crystallography is definitive for absolute stereochemistry determination, as demonstrated in studies of related carbamate derivatives .

Q. What methodologies are recommended for synthesizing this compound with high enantiomeric purity?

A multi-step synthesis involving chiral auxiliary-assisted cyclization or asymmetric catalysis is typical. For instance, details a protocol using Boc-protected intermediates under inert conditions (N2_2), low-temperature (−78°C) acylation, and pH-controlled extraction to preserve stereochemical integrity. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can further enrich enantiomeric excess (>99%) .

Q. How does the Boc (tert-butoxycarbonyl) group influence reactivity in downstream transformations?

The Boc group acts as a transient protecting group for amines, enabling selective functionalization. Its steric bulk minimizes side reactions (e.g., epimerization) during nucleophilic substitutions or cyclizations. Deprotection under acidic conditions (HCl in dioxane or TFA) regenerates the free amine for subsequent couplings, as shown in the synthesis of NK1 receptor antagonists .

Advanced Research Questions

Q. What strategies mitigate racemization during photoredox-catalyzed amination of this compound?

Racemization is a risk in photoredox reactions due to radical intermediates. Using chiral ligands (e.g., bisoxazolines) or low-temperature conditions (−20°C) stabilizes the transition state. highlights the use of Ru(bpy)32+_3^{2+} catalysts under blue LED light, which minimizes thermal degradation and preserves stereochemistry in 3-aminochromanone syntheses .

Q. How can contradictions in Diels-Alder reactivity data be resolved when using this compound as a diene?

Discrepancies in regioselectivity or endo/exo ratios may arise from solvent polarity or Lewis acid additives. Computational studies (DFT) can model frontier molecular orbitals to predict reactivity. Experimental validation via 13C^{13}\text{C}-NMR kinetic profiling under varying conditions (e.g., EtAlCl2_2 vs. TiCl4_4) helps identify optimal catalytic systems for desired cycloadducts .

Q. What biocatalytic approaches are viable for large-scale functionalization of this carbamate?

Enzymatic methods offer chemo- and stereoselectivity. For example, describes a Candida antarctica lipase B-mediated resolution to isolate enantiopure intermediates. Immobilized enzymes in flow reactors enhance throughput, while directed evolution optimizes activity toward bulky substrates like the 2,5-difluorophenyl moiety .

Q. How do halogen bonds (C–F⋯O) in the crystal lattice affect physicochemical properties?

Single-crystal X-ray diffraction reveals that fluorine atoms engage in intermolecular halogen bonding with carbonyl oxygens, stabilizing the lattice and increasing melting points. Differential scanning calorimetry (DSC) and Hirshfeld surface analysis quantify these interactions, correlating with solubility and stability profiles in drug formulation .

Data Gaps and Methodological Recommendations

  • Physicochemical Properties : Public databases lack melting point, solubility, and logP data. Experimental determination via DSC (melting point) and shake-flask/HPLC methods (solubility) is advised .
  • Toxicological Profiling : While acute toxicity data are sparse (), in vitro assays (e.g., Ames test for mutagenicity) should precede in vivo studies to assess safety in drug development pipelines .

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